1-Ethyl-3-methoxypyrazol-4-amine;hydrochloride
Description
1-Ethyl-3-methoxypyrazol-4-amine hydrochloride is a pyrazole-derived amine salt characterized by an ethyl group at the 1-position, a methoxy group at the 3-position, and an amine at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and industrial applications, often modified to tune solubility, stability, and bioactivity. The hydrochloride salt form enhances water solubility, a common strategy for improving bioavailability in drug development .
Properties
IUPAC Name |
1-ethyl-3-methoxypyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-9-4-5(7)6(8-9)10-2;/h4H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOBSHIDXWNIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431962-44-5 | |
| Record name | 1-ethyl-3-methoxy-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound’s structure comprises a pyrazole ring substituted with an ethyl group at N-1, a methoxy group at C-3, and an amine at C-4. Retrosynthetic disconnections suggest three critical intermediates:
- Pyrazole core : Synthesized via cyclocondensation of β-keto esters or analogous precursors with hydrazines.
- Methoxy group : Introduced via nucleophilic substitution or direct methylation of a hydroxyl precursor.
- Ethyl group : Installed through N-alkylation using ethyl halides or sulfates.
- Amine group : Generated via reduction of nitro groups or direct substitution.
Cyclocondensation Routes for Pyrazole Core Formation
β-Keto Ester and Hydrazine Cyclization
The Gould-Jacobs reaction is a cornerstone for pyrazole synthesis. For 1-ethyl-3-methoxypyrazol-4-amine, a modified approach employs ethyl 3-methoxyacetoacetate and hydrazine hydrate :
- Reaction conditions : Reflux in ethanol (80°C, 6–8 hours).
- Mechanism :
- Challenges : Regioselectivity must favor C-4 amine formation over C-5 hydroxyl retention.
Table 1: Cyclocondensation Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 75–80% |
| Temperature | 80°C | Maximal cyclization |
| Hydrazine Ratio | 1.2 equiv | Prevents dimerization |
Functionalization of the Pyrazole Core
Methoxy Group Installation
Methylation of a hydroxyl precursor (e.g., 3-hydroxypyrazol-4-amine) is achieved using methyl iodide or dimethyl sulfate :
N-Ethylation at Position 1
Alkylation of the pyrazole nitrogen requires regioselective control. Ethyl bromide or diethyl sulfate is used under basic conditions:
- Procedure :
- Regioselectivity : N-1 alkylation dominates due to higher nucleophilicity compared to N-2.
Table 2: Alkylation Efficiency
| Alkylating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethyl bromide | Acetonitrile | 78 | 95 |
| Diethyl sulfate | Toluene | 82 | 97 |
Amine Group Introduction Strategies
Nitro Reduction Pathway
A two-step nitro-to-amine conversion ensures precise positioning:
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for enhanced stability:
- Procedure :
- Characterization :
Challenges and Optimization
Regioselectivity in Alkylation
Competing N-2 alkylation can occur if reaction kinetics are poorly controlled. Strategies include:
Scalability and Industrial Relevance
Bench-scale syntheses (10–100 g) report consistent yields (>70%), but industrial-scale production faces hurdles:
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methoxypyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-3-methoxypyrazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methoxypyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Salt Formation : Hydrochloride salts (common in ) enhance stability and dissolution rates compared to free bases.
Physicochemical Properties
Available data for analogs highlight trends in melting points, boiling points, and acidity:
Notable Gaps:
- Melting points for the target compound and its closest analog () are unavailable.
- Predicted boiling points (e.g., 432.7°C for ) suggest high thermal stability in chloro-substituted pyrazoles.
Pharmacological and Industrial Relevance
While the evidence lacks direct bioactivity data for the target compound, structural analogs highlight trends:
Biological Activity
1-Ethyl-3-methoxypyrazol-4-amine; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
1-Ethyl-3-methoxypyrazol-4-amine; hydrochloride has the following chemical structure:
- Chemical Formula: C₇H₁₄ClN₃O
- Molecular Weight: 179.66 g/mol
- CAS Number: 1431962-44-5
This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of 1-Ethyl-3-methoxypyrazol-4-amine; hydrochloride has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains showed that it effectively inhibited the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as an antibacterial agent.
Anticancer Properties
In vitro studies have highlighted the anticancer potential of 1-Ethyl-3-methoxypyrazol-4-amine; hydrochloride. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed a dose-dependent inhibition of cell proliferation, suggesting that the compound could be explored further for therapeutic applications in oncology.
The mechanism through which 1-Ethyl-3-methoxypyrazol-4-amine; hydrochloride exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate signaling pathways associated with cell growth and apoptosis. For instance, it may influence the activity of enzymes involved in cell cycle regulation or induce oxidative stress in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Study on Antibacterial Activity : A recent investigation assessed the antibacterial efficacy of 1-Ethyl-3-methoxypyrazol-4-amine; hydrochloride against multi-drug resistant strains. The study reported significant inhibition at low concentrations, highlighting its potential as a novel antimicrobial agent.
- Anticancer Efficacy : In a study published in a peer-reviewed journal, researchers evaluated the effect of this compound on MCF-7 cells. Results indicated that treatment with varying concentrations resulted in a substantial reduction in cell viability, with IC50 values calculated to be around 20 µM.
Data Tables
Q & A
Q. What are the standard synthetic routes for 1-ethyl-3-methoxypyrazol-4-amine; hydrochloride, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step organic reactions. A common method involves reacting 4-methoxyphenol derivatives with pyrazole precursors (e.g., 1-ethylpyrazol-4-amine) under basic conditions (e.g., sodium hydroxide in ethanol) . Key steps include nucleophilic substitution and subsequent salt formation with hydrochloric acid. Optimization focuses on controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios to improve yield (>70%) and purity (>95%). Purification often employs recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms structural integrity by identifying proton environments (e.g., methoxy group δ~3.8 ppm, ethyl group δ~1.2–1.4 ppm) .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding with chloride ions) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 214.1) .
Q. How is the compound’s solubility and stability assessed for pharmacological studies?
Solubility is tested in polar (water, DMSO) and non-polar solvents (ethyl acetate) via shake-flask methods. Stability studies under varying pH (2–12) and temperatures (4–40°C) use HPLC to monitor degradation products. The hydrochloride salt enhances aqueous solubility (>50 mg/mL) but is hygroscopic, requiring desiccated storage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Discrepancies arise from assay variability (e.g., bacterial strain specificity) or structural analogs with differing substituents. Systematic evaluation includes:
- Dose-response profiling (IC₅₀ values across cell lines).
- Comparative SAR studies : Modifying the ethyl or methoxy groups alters activity. For example, bulkier substituents increase anticancer potency but reduce antimicrobial effects .
- Mechanistic assays (e.g., kinase inhibition vs. membrane disruption) to identify primary targets .
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
Molecular docking (AutoDock, Schrödinger) predicts interactions with targets like EGFR or DNA gyrase. Key parameters:
- Binding energy : Pyrazole nitrogen forms hydrogen bonds with catalytic residues (e.g., EGFR Thr766).
- Solvent-accessible surface area : Methoxy groups improve hydrophobic pocket fitting . MD simulations (>100 ns) assess stability of ligand-protein complexes, highlighting residues critical for affinity .
Q. What experimental designs are effective in analyzing reaction pathways for derivatives (e.g., oxidation or alkylation)?
- Factorial Design : Varies temperature, catalyst loading, and solvent to identify optimal conditions for alkylation (e.g., 50°C, K₂CO₃ in DMF) .
- Kinetic Analysis : Monitors intermediate formation via in-situ FTIR or LC-MS. For example, oxidation of the methoxy group to hydroxyl follows pseudo-first-order kinetics (k = 0.012 min⁻¹) .
Methodological Notes
- Contradiction Mitigation : Cross-validate biological data using orthogonal assays (e.g., Western blotting for target inhibition alongside cell viability assays) .
- Synthesis Reproducibility : Document reaction atmosphere (N₂ vs. air) and solvent drying protocols to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
